molecular formula C22H40N2O B1256511 Xestamine C

Xestamine C

Cat. No.: B1256511
M. Wt: 348.6 g/mol
InChI Key: JIBZJUAZQCMROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xestamine C is a naturally occurring pyridine alkaloid isolated from marine sponges of the genus Xestospongia and Calyx podotypa . Structurally, it belongs to the 3-alkylpyridine family, characterized by a 14-carbon alkyl chain terminated with a methoxy(methyl)amine group and a 3-pyridinyl moiety (IUPAC name: N-Methoxy-N,N-dimethyl-3-pyridinetetradecanamine; molecular formula: C21H36N2O, molecular weight: 332.53 g/mol) .

Properties

Molecular Formula

C22H40N2O

Molecular Weight

348.6 g/mol

IUPAC Name

N-methoxy-N-methyl-14-pyridin-3-ylpentadecan-1-amine

InChI

InChI=1S/C22H40N2O/c1-21(22-17-15-18-23-20-22)16-13-11-9-7-5-4-6-8-10-12-14-19-24(2)25-3/h15,17-18,20-21H,4-14,16,19H2,1-3H3

InChI Key

JIBZJUAZQCMROO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCN(C)OC)C1=CN=CC=C1

Synonyms

xestamine C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues within the Xestamine Family

Xestamine C is part of a broader family of xestamines (e.g., Xestamines A–F), which share a 3-alkylpyridine core but differ in alkyl chain length, saturation, and terminal functional groups (Table 1):

Compound Molecular Formula Key Structural Features Source Reported Bioactivity
Xestamine A C25H40N2O 18-carbon chain with conjugated enyne Xestospongia wiedenmayeri Antifungal, antimicrobial
This compound C21H36N2O 14-carbon saturated chain, methoxy(methyl)amine Calyx podotypa Inhibits S. aureus and C. albicans
Xestamine F C26H43N2O Unsaturated 18-carbon chain with pyridinium terminus Calyx podotypa Cytotoxic against P388 leukemia cells

Table 1. Structural and functional diversity among xestamine analogues.

Comparison with Other 3-Alkylpyridine Alkaloids

This compound shares structural homology with non-xestamine 3-alkylpyridines, such as niphatoxins and viscosalines, but differs in terminal functionalization and bioactivity (Table 2):

Compound Terminal Group Chain Features Bioactivity Source
This compound Methoxy(methyl)amine Saturated 14-carbon Antimicrobial Xestospongia spp.
Niphatoxin A Pyridinium Unsaturated 16-carbon Cytotoxic (P388 leukemia cells) Niphates spp.
Viscosaline B Carboxylic acid Branched 12-carbon Antiparasitic, anti-inflammatory Haliclona spp.

Table 2. Functional and pharmacological distinctions among 3-alkylpyridine alkaloids.

Pharmacological and Mechanistic Insights

While this compound’s antimicrobial activity is well-documented , its mechanism remains less clear compared to analogues like Xestamine F, which disrupts mitochondrial function in cancer cells . Notably, niphatoxins exhibit ichthyotoxicity via sodium channel modulation, a trait absent in xestamines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.